Distinct Monosubstitution:Disubstitution Ratio in Cross-Coupling vs. Dibromobenzotriazole
In a direct head-to-head study with pinacol phenylboronate, dibromobenzoxazole exhibits a monosubstituted:disubstituted product ratio of 27:73, indicating a significant degree of intermolecular catalyst transfer. This is distinct from dibromobenzotriazole which shows a 0:100 ratio (exclusively disubstituted), and dibromobenzothiadiazole with an 89:11 ratio (predominantly monosubstituted) [1]. This places dibromobenzoxazole's reactivity profile in a unique middle ground, allowing access to either product type with greater control.
| Evidence Dimension | Mono- to disubstituted product ratio in Suzuki coupling |
|---|---|
| Target Compound Data | 27:73 (monosubstituted:disubstituted) |
| Comparator Or Baseline | Dibromobenzotriazole: 0:100; Dibromobenzothiadiazole: 89:11 |
| Quantified Difference | The target compound yields 27% monosubstituted product vs. 0% for dibromobenzotriazole and is 62% less than the 89% for dibromobenzothiadiazole. |
| Conditions | Suzuki-Miyaura coupling reaction with pinacol phenylboronate using tBu₃PPd precatalyst. |
Why This Matters
This specific ratio profile allows for the selective synthesis of mono-functionalized intermediates that are inaccessible with dibromobenzotriazole, a critical factor in synthetic route planning.
- [1] Sugita, H., et al. Intramolecular Palladium Catalyst Transfer on Benzoheterodiazoles as Acceptor Monomers and Discovery of Catalyst Transfer Inhibitors. Chemistry – A European Journal, 2023, 29(47), e202301242. View Source
